molecular formula C13H11ClF3N5O B3127980 N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide CAS No. 338761-82-3

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide

Cat. No.: B3127980
CAS No.: 338761-82-3
M. Wt: 345.71 g/mol
InChI Key: RSNBZNAKLDLMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrimidinone ring. This compound has garnered interest in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidinone precursors. One common synthetic route includes:

  • Formation of the Pyridine Core: : The pyridine ring is constructed using a suitable starting material, such as 3-chloro-5-(trifluoromethyl)pyridine.

  • Introduction of the Pyrimidinone Ring: : The pyrimidinone ring is formed through a condensation reaction involving the pyridine core and a suitable reagent, such as urea or thiourea.

  • Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyridine ring or other functional groups.

  • Substitution: : Substitution reactions can occur at the pyridine or pyrimidinone rings, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyrimidinones.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: : Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular behavior. The exact pathways involved would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other pyridine and pyrimidinone derivatives, which may have different substituents or functional groups

List of Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • 2-Oxopyrimidin-4-yl derivatives

  • N,N-Dimethylmethanimidamide derivatives

Properties

IUPAC Name

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O/c1-21(2)7-19-10-3-4-22(12(23)20-10)11-9(14)5-8(6-18-11)13(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNBZNAKLDLMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=O)N(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Reactant of Route 3
Reactant of Route 3
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Reactant of Route 5
Reactant of Route 5
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Reactant of Route 6
Reactant of Route 6
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.